molecular formula C12H13NO2S2 B7784652 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde

Cat. No.: B7784652
M. Wt: 267.4 g/mol
InChI Key: ZNSNHTPJVSLMTC-UHFFFAOYSA-N
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Description

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position and a 4,5-dihydrothiazole ring linked via a sulfanylmethyl group at the meta position. This compound is structurally analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl) but lacks the sulfonylurea bridge, suggesting divergent applications or mechanisms of action .

Key structural attributes include:

  • Benzaldehyde core: Provides a reactive aldehyde group for condensation or nucleophilic addition.
  • 4-Methoxy substituent: Enhances electron-donating effects, stabilizing the aromatic ring and influencing intermolecular interactions.

Properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-11-3-2-9(7-14)6-10(11)8-17-12-13-4-5-16-12/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNHTPJVSLMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde and methoxy groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This intermediate can then be reacted with appropriate aldehydes and methoxy reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its thiazole moiety which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s functional groups are compared to analogous derivatives below:

Compound Name Core Structure Substituents at Position 3 Substituents at Position 4 Key Applications
4-Methoxybenzaldehyde Benzaldehyde -H -OCH₃ Flavoring agent, synthesis
3-[(Thiazol-2-yl)methyl]-4-methoxybenzaldehyde Benzaldehyde -(Thiazol-2-yl)methyl -OCH₃ Antimicrobial research
Metsulfuron-methyl (from ) Benzoate ester -(Sulfonylurea-triazine) -OCH₃ Herbicide

Key Observations :

  • Electron-withdrawing vs. donating effects : The thiazole-sulfanylmethyl group in the target compound introduces moderate electron-withdrawing character compared to the purely electron-donating methoxy group, altering reactivity in nucleophilic aromatic substitution .
  • Hydrogen-bonding capacity : The thiazole’s nitrogen and sulfur atoms enable stronger hydrogen-bonding interactions than simple alkyl substituents, as demonstrated in graph-set analyses of similar crystals .
Crystallographic and Electronic Properties
  • Crystal packing : The thiazole ring and methoxy group likely promote layered packing via π-π stacking and hydrogen bonds, as observed in related benzaldehyde derivatives analyzed using SHELX and ORTEP .

Biological Activity

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde is a compound with a unique thiazole moiety that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).

  • Molecular Formula : C12H13NO2S2
  • Molecular Weight : 267.37 g/mol
  • CAS Number : [Not specified in the search results]

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound 21SK-MEL-2 (skin cancer)4.27
Compound 23T47D (breast carcinoma)Not specified
Compound 22HT29 (colon carcinoma)Not specified

The structure-activity relationship studies indicate that modifications to the thiazole and phenyl rings can significantly enhance cytotoxicity. For example, substituents on the C-5 phenyl ring have been shown to be crucial for activity against various cancer types.

The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis in cancer cells. For instance, studies have indicated that certain thiazole derivatives activate caspases, leading to programmed cell death in leukemia cells (HL-60) and other malignancies .

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and evaluated their anticancer properties. The results demonstrated significant suppressive activity against various human cancer cell lines, including lung and ovarian cancers .

Case Study 2: Structure-Activity Relationship Analysis
Research published in MDPI analyzed multiple thiazole derivatives, revealing that specific substitutions on the phenyl ring enhanced their inhibitory effects against cancer cell proliferation. The most active compounds displayed IC50 values lower than those of traditional chemotherapeutics like doxorubicin .

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